Lipophilicity Comparison: Chlorinated vs. Non-Chlorinated Analog
The introduction of a chlorine atom at the 3-position significantly alters the compound's lipophilicity compared to its non-chlorinated analog, 4-hydroxy-3H-pyridin-6-one. 3-Chloro-4-hydroxy-3H-pyridin-6-one exhibits a computed XLogP3-AA value of -0.1, while the non-chlorinated analog (CID 70798) has a computed XLogP3-AA of -0.7 [1]. This difference in lipophilicity impacts membrane permeability and solubility, which are critical parameters in drug discovery and agrochemical development.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.1 |
| Comparator Or Baseline | 4-hydroxy-3H-pyridin-6-one (CID 70798): -0.7 |
| Quantified Difference | Δ = 0.6 units (higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A higher logP value indicates increased lipophilicity, which can enhance membrane permeability in cellular assays, making the chlorinated analog a preferred candidate for studies requiring improved bioavailability or blood-brain barrier penetration.
- [1] PubChem. 3-chloro-4-hydroxy-3H-pyridin-6-one. Computed Properties (XLogP3-AA). View Source
